
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid typically involves the bromination of a trifluoromethoxy-substituted phenylboronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid functional group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key reagent in:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy and bromine substituents influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Comparison: (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which provide distinct electronic and steric properties. These substituents enhance its reactivity in cross-coupling reactions compared to similar compounds with fewer or different substituents. The combination of bromine and trifluoromethoxy groups also allows for selective functionalization and modification of the phenyl ring, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H4BBr2F3O3 |
|---|---|
Poids moléculaire |
363.72 g/mol |
Nom IUPAC |
[2,4-dibromo-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BBr2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H |
Clé InChI |
XVNWBFMVPMCVMD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Br)Br)OC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



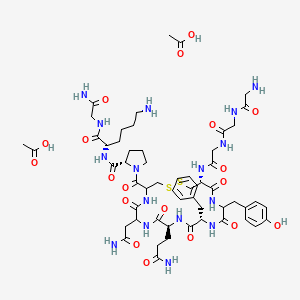



![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
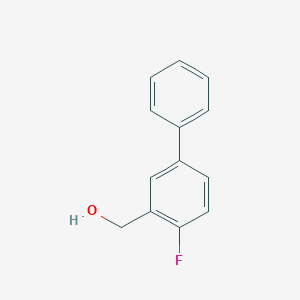
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
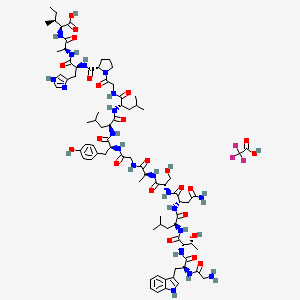
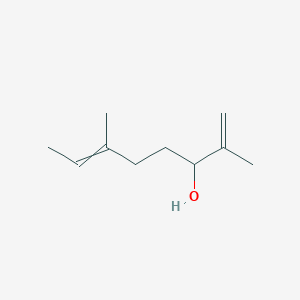
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
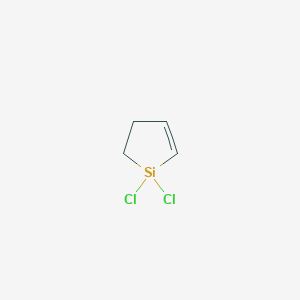
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

